molecular formula C12H9ClFN B8158693 2-Chloro-5-fluoro-4-(p-tolyl)pyridine

2-Chloro-5-fluoro-4-(p-tolyl)pyridine

Cat. No.: B8158693
M. Wt: 221.66 g/mol
InChI Key: UROJCHHJTUIBAM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(p-tolyl)pyridine: is an organic compound with the molecular formula C12H9ClFN . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position, a fluorine atom at the fifth position, and a p-tolyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine can be achieved through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(p-tolyl)pyridine in chemical reactions involves:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-fluoro-4-(p-tolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both chlorine and fluorine atoms enhances its utility in various synthetic applications .

Properties

IUPAC Name

2-chloro-5-fluoro-4-(4-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c1-8-2-4-9(5-3-8)10-6-12(13)15-7-11(10)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROJCHHJTUIBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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